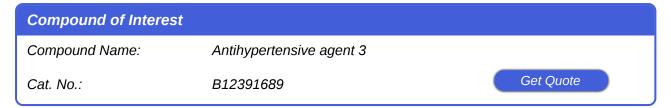




Application Notes and Protocols for Antihypertensive Agent 3 (Lisinopril)

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Antihypertensive Agent 3**, exemplified here by Lisinopril, is a potent and widely studied angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is primarily used in the treatment of hypertension, heart failure, and following myocardial infarction.[2] Lisinopril exerts its therapeutic effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.[1][3] By blocking ACE, Lisinopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation, reduced aldosterone secretion, and an overall decrease in blood pressure.[3][4][5] These application notes provide a summary of effective dosages from in vivo studies and detailed protocols for experimental use in rodent models of hypertension.

Data Presentation: In Vivo Dosage Summary

The following table summarizes common dosages of Lisinopril used in preclinical in vivo studies, primarily in rat and mouse models of hypertension.



Animal Model	Agent (Lisinopril) Dosage	Administrat ion Route	Study Duration	Key Findings	Reference
Spontaneousl y Hypertensive Rats (SHR)	10 mg/kg/day	Oral Gavage	2 weeks	Normalized systolic blood pressure and partly reversed anxiety-like behavior.	[6]
Spontaneousl y Hypertensive Rats (SHR)	10 mg/kg/day	Not Specified	Long-term	Effectively reduced systolic blood pressure.	[7]
Sprague- Dawley Rats (L-NAME induced hypertension)	10 mg/kg/day	Oral Gavage	6 weeks	Provided beneficial effects in hypertension treatment.	[8]
Sprague- Dawley Rats	1 & 3 mg/kg	Oral Gavage	Single Dose	Produced an antihypertens ive effect lasting up to 24 hours.	[9]
C57BL/6 Mice	10 mg/kg/day	Drinking Water	21 days	Increased tissue levels of ACE2.	[10][11]
C57BL/6 Mice (with Myocardial Infarction)	20 mg/kg/day (as Enalapril)	Drinking Water	5 months	Improved cardiac function and remodeling post-MI.	[12]



Experimental Protocols

Protocol 1: Preparation and Administration of Lisinopril via Oral Gavage

This protocol describes the preparation of a Lisinopril suspension and its administration to rodents.

- 1. Materials and Equipment:
- Lisinopril tablets
- Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
- Mortar and pestle
- Weighing scale
- Graduated cylinder and volumetric flasks
- Magnetic stirrer and stir bar
- Animal feeding (gavage) needles (straight or curved, with a ball tip; appropriate size for the animal, e.g., 20-22 gauge for mice, 16-18 gauge for rats)
- Syringes (1-3 mL)
- Animal scale
- 2. Dosing Solution Preparation:
- Calculate the total amount of Lisinopril required based on the mean body weight of the animals and the target dose (e.g., 10 mg/kg).
- Crush the Lisinopril tablets into a fine powder using a mortar and pestle.
- · Weigh the required amount of powdered Lisinopril.
- Prepare the desired volume of vehicle.



- Slowly add the powdered Lisinopril to the vehicle while stirring continuously with a magnetic stirrer to form a homogenous suspension. Prepare the dosing solution fresh daily.
- 3. Oral Gavage Procedure:
- Weigh the animal to determine the precise volume of the dosing solution to administer. The typical gavage volume should not exceed 10 mL/kg of body weight.[13]
- Firmly restrain the animal. For rats or mice, this involves scruffing the skin on its back and neck to immobilize the head.[13]
- Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.[13]
- Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13] The animal should swallow the needle as it is gently advanced. Do not apply force.
- Once the needle is at the pre-measured depth, slowly administer the solution from the syringe.
- Gently remove the needle in a single, smooth motion.
- Return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes.
 [13]

Protocol 2: Blood Pressure Measurement by Tail-Cuff Plethysmography

This protocol provides a noninvasive method for monitoring systolic and diastolic blood pressure in rodents.[14]

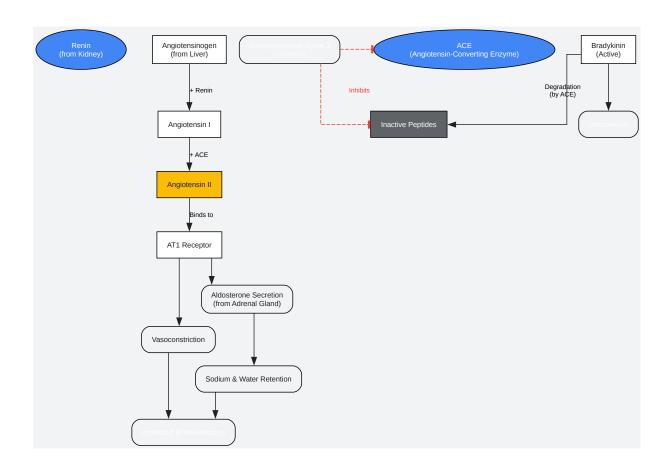
- 1. Materials and Equipment:
- Tail-cuff plethysmography system (e.g., CODA system) including occlusion and VPR (Volume Pressure Recording) cuffs.[15]



- Animal restrainers/holders
- Warming platform
- Data acquisition software
- 2. Acclimatization and Training:
- To minimize stress-induced variations in blood pressure, animals must be trained for the procedure for several days (e.g., 3-5 consecutive days) before the actual study begins.[16]
- Training involves placing the animal in the restrainer on the warming platform for 10-15 minutes each day.
- 3. Measurement Procedure:
- Pre-heat the warming platform to 33-35°C to ensure adequate blood flow to the tail.[15][17]
- Gently place the animal into an appropriately sized restrainer.[17]
- Secure the animal's tail by threading it through the occlusion cuff and the VPR cuff. The
 occlusion cuff should be placed as close to the base of the tail as possible.[16]
- Allow the animal to acclimate in the restrainer on the warming platform for 5-10 minutes before starting measurements.[15]
- Initiate the measurement protocol using the system's software. A typical session consists of 15-25 inflation/deflation cycles.[15] The first 5 cycles are typically considered for acclimation and are discarded from the analysis.[15]
- The system will automatically inflate the occlusion cuff to a set pressure (e.g., 250 mmHg)
 and then slowly deflate it, while the VPR sensor detects the return of blood flow to determine
 systolic and diastolic pressure.[15]
- After the measurement cycles are complete, remove the cuffs and return the animal to its cage.
- Data is typically averaged from the successful readings (e.g., 10-20 cycles) for each animal.



Mandatory Visualizations Signaling Pathway Diagram

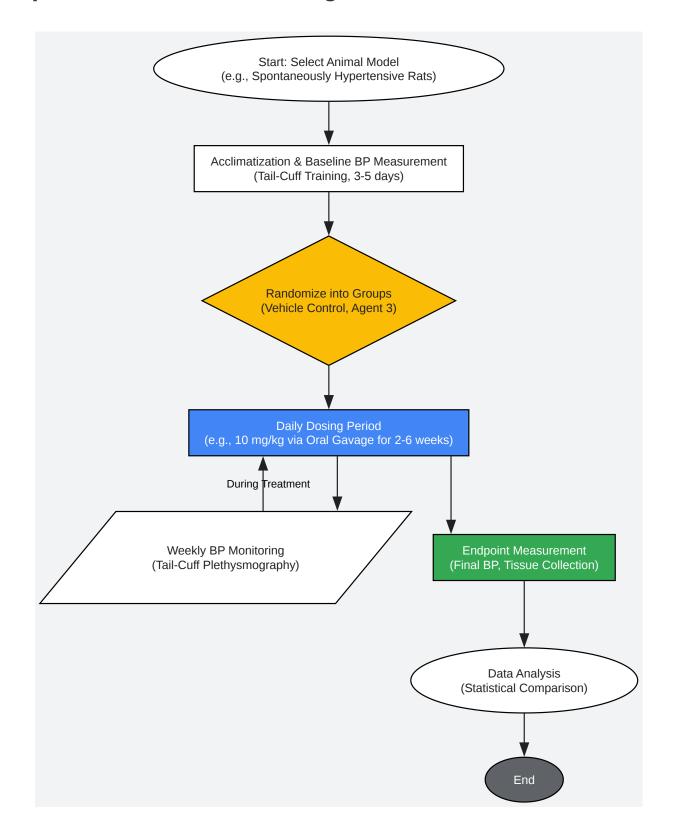


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Caption: Mechanism of Action of Lisinopril on the RAAS pathway.

Experimental Workflow Diagram





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Caption: Typical workflow for an in vivo antihypertensive study.

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